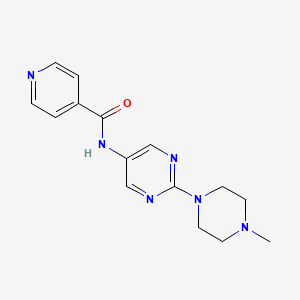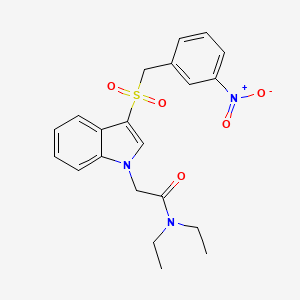
N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, commonly known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a powerful tool used in neuroscience research. It is a genetically engineered receptor that can be selectively activated by a synthetic ligand, allowing researchers to control neuronal activity in a precise and reversible manner.
Aplicaciones Científicas De Investigación
Conformational Analysis and Molecular Structure
- The study of Benznidazole, a compound with a similar structure, reveals insights into the conformation of compounds with nitroimidazol groups. The orientation of different molecular fragments and their dihedral angles are key features that influence the chemical behavior of these compounds (Benznidazole et al., 2018).
Protein Modification and Selectivity
- Research on water-soluble reagents derived from 2-hydroxy-5-nitrobenzyl halides, which are chemically related, demonstrates their ability to selectively modify specific amino acids, like tryptophan and cysteine. This finding is crucial for understanding how similar compounds might interact with proteins (Horton & Tucker, 1970).
Intermediate in DNA Binding Agent Synthesis
- A study on N‐(3‐Hydroxymethyl‐5‐nitrophenyl)acetamide, a structurally related compound, highlights its role as an intermediate in synthesizing DNA minor-groove-binding polybenzamide agents. The hydrogen bonding present in its crystal structure is noteworthy for understanding similar compounds (Khan et al., 2007).
Role in Coordination Complexes and Antioxidant Activity
- In a study of pyrazole-acetamide derivatives, it was found that similar structures can form coordination complexes with significant antioxidant activity. These findings are valuable for exploring the potential of N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide in complex formation and its antioxidant properties (Chkirate et al., 2019).
Photoreactivity and Decomposition
- A study on molecules with nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide reveals insights into their photoreactivity and decomposition rates. This is relevant for understanding the behavior of N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide under similar conditions (Katritzky et al., 2003).
Synthetic Pathways and Functionalization
- Research on the synthesis and functionalization of indoles, including compounds similar to the one , provides valuable insights into potential synthetic routes and chemical modifications that can be applied to N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide (Cacchi & Fabrizi, 2005).
Chemoselective Acetylation and Catalysis
- A study focusing on the chemoselective acetylation of 2-aminophenol, which is a process related to the functionalization of similar compounds, sheds light on the catalytic potential and reaction mechanisms that might be applicable to N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide (Magadum & Yadav, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-diethyl-2-[3-[(3-nitrophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-3-22(4-2)21(25)14-23-13-20(18-10-5-6-11-19(18)23)30(28,29)15-16-8-7-9-17(12-16)24(26)27/h5-13H,3-4,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKZKVNENCNHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2920486.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2920488.png)
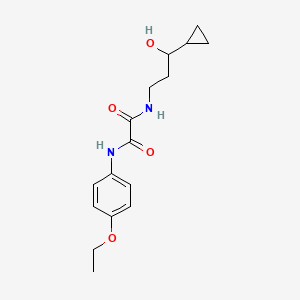

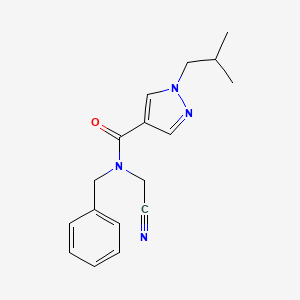

![2-Chloro-N-[1-(1-methyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2920496.png)
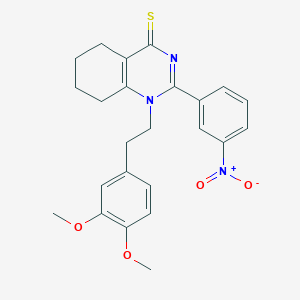
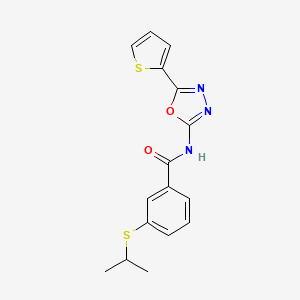
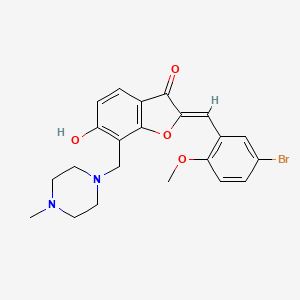
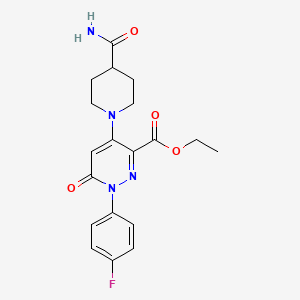
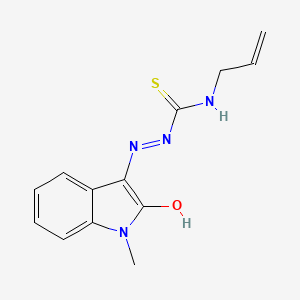
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2920506.png)
